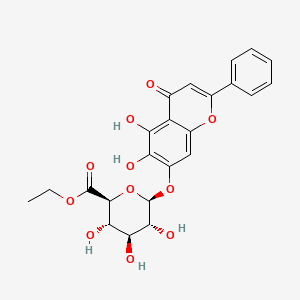
Baicalein 7-O-beta-D-ethylglucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baicalein 7-O-beta-D-ethylglucuronide is a natural flavonoid glycoside that can be extracted from Scutellaria baicalensis Georgi . It has antioxidant activity and inhibits FeSO4-Cys induced liver homogenate lipid peroxidation .
Synthesis Analysis
Baicalein, which shows stronger pharmacological activity, can be obtained by removing the distal glucuronic acid (GluA) from baicalein 7-O-β-D-glucuronide (baicalin). A chemically defined reaction medium comprised of mildly acidic (pH 4.5, 37 °C) aqueous solution was formulated for biotransformation of baicalin to baicalein using acidic Helix pomatia derived beta-glucuronidase (HP-GUS), an untested biocatalyst source . The biotransformation was carried out as a batchwise process within an optimized reaction cocktail (with 5% dimethylformamide, v/v) by a 4-h HP-GUS (250 unit/ml) incubation of baicalin (60 ppm) and resulted in a promising conversion ratio of 99% without any by-product formation .Chemical Reactions Analysis
This compound can be transformed into baicalein-7-O-glucoside and baicalein-7-O-rhamnoside, with high-titer production, respectively. The further optimization of fermentation conditions led to the final production of 568.8 mg/L and 877.0 mg/L for baicalein-7-O-glucoside and baicalein-7-O-rhamnoside, respectively .Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C23H22O11 and a molecular weight of 474.41. It is a type of flavonoid and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Antibacterial and Antifungal Effects
Baicalein has demonstrated significant antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It can restore the effectiveness of certain antibiotics like ciprofloxacin against MRSA and inhibit the enzymatic activity of MRSA-specific pyruvate kinase, contributing to its antibacterial action (Chan et al., 2011).
Antifibrotic Properties
Baicalein has shown promise in preventing liver fibrosis, as evidenced in a rat model using carbon tetrachloride. It reduced inflammation, destruction of liver architecture, and collagen accumulation, suggesting potential therapeutic applications in chronic hepatitis and liver fibrosis treatments (Sun et al., 2010).
Antioxidant Activity
A flavone glycoside derived from Scutellaria baicalensis, which includes baicalein 7-O-beta-D-ethylglucuronide, has shown strong antioxidant properties. It inhibits lipid peroxidation and protects against oxidative damage in human cells, demonstrating its potential as an antioxidant agent (Wang et al., 2014).
Cancer Research
Baicalein has been found to induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. It inhibits proliferation and induces cell death, suggesting its potential as a therapeutic agent in cancer treatment (Chan et al., 2000); (Yan et al., 2018).
Neuroprotective Effects
Baicalein has demonstrated neuroprotective effects, particularly in models of Parkinson's disease. It inhibits fibrillation of alpha-synuclein, a major component of Lewy bodies, and stabilizes certain oligomers, suggesting potential therapeutic applications in neurodegenerative diseases (Hong et al., 2008).
Antiviral Properties
Baicalein has shown potent inhibitory effects on activities of reverse transcriptases from viruses like HIV, suggesting its potential as an antiviral agent. Its ability to inhibit enzyme activities related to viral replication highlights its potential in antiviral therapy (Ono et al., 1989).
Inflammation and Sepsis
In studies related to sepsis, baicalein has been found to attenuate circulatory failure and vascular dysfunction. Its anti-inflammatory actions and ability to inhibit inducible nitric oxide synthase and other inflammatory markers suggest its use in managing sepsis and related conditions (Cheng et al., 2007).
Mécanisme D'action
While specific information on the mechanism of action of Baicalein 7-O-beta-D-ethylglucuronide is not available, baicalein, a related compound, has been shown to have anticancer potential against breast cancer. This includes the mechanism of cell cycle arrest, apoptosis generation, induction of cell invasion, and migration . Baicalein also has antiviral properties, including the inhibition or stimulation of JAK/STAT, TLRs, and NF-κB pathways; up or down modulation of the expression levels of IFN, IL, SOCS1/3, PKR protein, Mx1 protein, and AP-1 protein; and inhibition of cell apoptosis caused by virus infection .
Orientations Futures
The biotransformation of baicalin to baicalein using a chemically defined reaction medium offers a novel and efficient alternative for the bioproduction of baicalein, which can be vital for pharmaceutical applications . Furthermore, baicalein has the properties to develop as a new therapeutic agent for breast cancer treatment , and baicalein can serve as a potential candidate for the development of a novel broad-spectrum antiviral drug .
Propriétés
IUPAC Name |
ethyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-2-31-22(30)21-19(28)18(27)20(29)23(34-21)33-14-9-13-15(17(26)16(14)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,18-21,23,25-29H,2H2,1H3/t18-,19-,20+,21-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRNRCBAAZTNY-KHYDEXNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)
![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)
![1,5-pentanediyl bis[1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate]](/img/structure/B3029389.png)
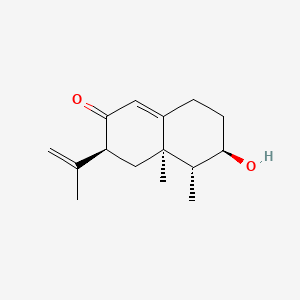
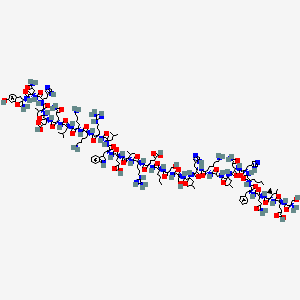
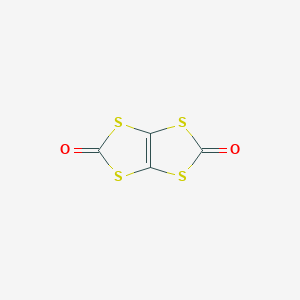
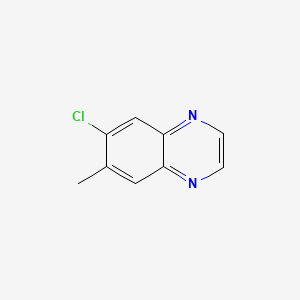


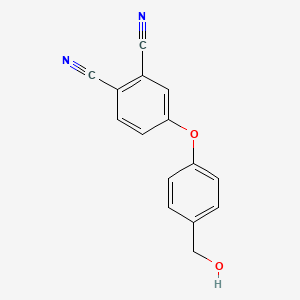
![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)
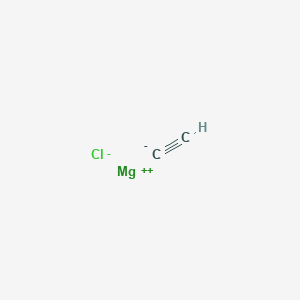
![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)